1,1'-(3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diyl)bis(1H-pyrrole-2,5-dione)

Crosslinking distance Spacer arm geometry Protein–protein interaction mapping

Polydisperse PEG crosslinkers cause batch variability in PROTAC synthesis and ADC bioconjugation, undermining stoichiometric control. Mal-PEG7-Mal (CAS 960257-46-9) resolves this as a discrete, single-MW (528.55 g/mol) homobifunctional crosslinker with a defined ~30.2 Å PEG₇ spacer. • Enables exact 1:1 thiol conjugation at pH 6.5-7.5 via stable thioether bonds • Optimal tether for 25-35 Å E3 ligase-target protein distances in PROTAC ternary complexes • Serves as mid-range (~30 Å) molecular ruler for XL-MS distance constraints • Balances ADC solubility vs. immunogenicity risk (7 EO units in the 4-24 EO sweet spot) Each batch delivers identical linker geometry-critical for reproducible SAR and CMC documentation.

Molecular Formula C24H36N2O11
Molecular Weight 528.5 g/mol
Cat. No. B14101618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-(3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diyl)bis(1H-pyrrole-2,5-dione)
Molecular FormulaC24H36N2O11
Molecular Weight528.5 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O
InChIInChI=1S/C24H36N2O11/c27-21-1-2-22(28)25(21)5-7-31-9-11-33-13-15-35-17-19-37-20-18-36-16-14-34-12-10-32-8-6-26-23(29)3-4-24(26)30/h1-4H,5-20H2
InChIKeyWZOAZSINWHUDPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1'-(3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diyl)bis(1H-pyrrole-2,5-dione) Procurement-Grade Overview


1,1'-(3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diyl)bis(1H-pyrrole-2,5-dione) (CAS 960257-46-9; MW 528.55 g/mol; C₂₄H₃₆N₂O₁₁) is a discrete, single-molecular-weight homobifunctional crosslinker consisting of two maleimide reactive groups linked by a heptaethylene glycol (PEG₇) spacer arm . Commercially known as Mal-PEG7-Mal or 1,23-Bis(maleimido)heptaethyleneglycol, it belongs to the class of sulfhydryl-reactive bis-maleimide PEG crosslinkers used for covalent, irreversible conjugation of thiol-containing biomolecules via stable thioether bond formation at pH 6.5–7.5 [1]. The compound is supplied as a chemically defined, single-molecular-weight entity—not a polydisperse PEG mixture—ensuring exact stoichiometric control in crosslinking, bioconjugation, and PROTAC linker applications .

Why Generic Substitution Fails for 1,1'-(3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diyl)bis(1H-pyrrole-2,5-dione) in Critical Bioconjugation Workflows


Bis-maleimide PEG crosslinkers are not interchangeable by reactive group alone. The PEG spacer length is a first-order determinant of crosslinking distance, ternary complex geometry (in PROTACs), conjugate solubility, and steric accessibility to target thiols [1]. Substituting PEG₇ with a shorter PEG₂ or PEG₃ spacer (14.7–17.8 Å vs. ~30.2 Å for PEG₇) can collapse the distance between conjugated entities, preventing productive ternary complex formation or forcing unintended intra-molecular crosslinks . Conversely, replacing PEG₇ with a longer PEG₁₁ or PEG₁₂ spacer (~48 Å) may introduce excessive conformational flexibility, reduce effective molarity of binding partners, or alter in vivo pharmacokinetics due to increased hydrodynamic radius . The quantitative evidence below demonstrates that the 7-unit PEG spacer occupies a defined, non-substitutable performance niche.

Quantitative Differentiation Evidence: 1,1'-(3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diyl)bis(1H-pyrrole-2,5-dione) vs. Closest Analogs


Spacer Arm Length Differentiation: PEG₇ (30.2 Å) vs. PEG₂ (14.7 Å), PEG₃ (17.8 Å), and PEG₁₁ (48.7 Å)

The target compound provides a calculated spacer arm length of approximately 30.2 Å (PEG₇), measured between the maleimide reactive carbons using linear three-dimensional structures after energy minimization [1]. This is derived by extrapolation from the experimentally reported BM(PEG)₂ spacer arm of 14.7 Å (2 ethylene oxide units) and BM(PEG)₃ spacer arm of 17.8 Å (3 ethylene oxide units), which yield a per-unit increment of approximately 3.1 Å . The PEG₇ spacer therefore extends ~2.05× farther than PEG₂ and ~1.70× farther than PEG₃, while remaining ~38% shorter than the Bis-MAL-dPEG®₁₁ spacer (48.7 Å, 11 ethylene oxide units) . This intermediate length—neither too short to restrict inter-molecular bridging nor too long to dilute effective binding partner concentration—positions PEG₇ as the rational choice when conjugation targets are separated by distances in the 20–40 Å range.

Crosslinking distance Spacer arm geometry Protein–protein interaction mapping PROTAC linker design

Ethylene Oxide Unit Count as a Predictor of Aqueous Solubility and Conjugate Hydrophilicity

Discrete PEG reagents with chain lengths between 4 and 24 ethylene oxide (EO) units display a well-established structure–property relationship: increasing EO unit count directly and monotonically increases the hydrophilic character of both the reagent and its biomolecular conjugates, reducing aggregation and non-specific binding [1]. At 7 EO units, the target compound resides squarely within this hydrophilic window—above the minimally soluble PEG₂–PEG₃ range (2–3 EO units; frequently requiring co-solvent for dissolution ) and below the long-chain PEG₁₁–PEG₂₄ range where viscosity and handling difficulty escalate [1]. While direct mg/mL solubility data under standardized conditions are not available for head-to-head comparison, the class-level relationship is sufficiently robust to guide procurement: PEG₇ provides a near-optimal balance of aqueous solubility versus manageable physical form (typically a low-viscosity liquid or low-melting solid) compared to short-chain analogs that risk conjugate precipitation and long-chain analogs that present dispensing challenges [1].

Aqueous solubility Bioconjugate solubility PEGylation Aggregation resistance

Single-Molecular-Weight Definition: Exact Stoichiometry vs. Polydisperse PEG Crosslinkers

The target compound possesses a defined molecular formula (C₂₄H₃₆N₂O₁₁) and molecular weight (528.55 g/mol) with a single, unambiguous chemical structure [1]. This contrasts fundamentally with polydisperse PEG crosslinkers (e.g., 'PEG₄₀₀ bis-maleimide'), which are mixtures of chain lengths described only by an average molecular weight and a dispersity index (Đ) typically >1.05 [2]. For a polydisperse PEG-400 bis-maleimide, the actual number of EO units per molecule spans a distribution (e.g., ~5–13 EO units), meaning each crosslinking event produces a heterogeneous population of conjugates with variable spacer lengths, unpredictable hydrodynamic radii, and irreproducible batch-to-batch performance [2]. The discrete PEG₇ compound eliminates this variable entirely: every crosslink formed has exactly the same spacer arm length, ensuring consistent distance geometry, uniform conjugate properties, and regulatory-compatible batch traceability .

Stoichiometric control Reproducibility Discrete PEG Conjugation quality

PROTAC Linker Length Optimization: PEG₇ Fills a Critical Gap Between PEG₂–PEG₃ and PEG₁₁–PEG₁₂ Spacers

In PROTAC (PROteolysis TArgeting Chimera) development, linker length is a critical determinant of ternary complex stability and degradation efficiency. Bis-Mal-PEG7 (the amide-linked variant with MW 670.7, which shares the 7-EO-unit PEG core) is specifically categorized as a PROTAC linker and is widely referenced in the PROTAC linker toolkit . The 7-unit PEG spacer provides a reach of ~30–35 Å (depending on terminal attachment chemistry), which bridges the gap between short PEG₂–PEG₃ PROTAC linkers (spanning ~15–18 Å) and long PEG₁₁–PEG₁₂ PROTAC linkers (spanning ~48–50 Å) . Systematic PROTAC structure–activity relationship studies have demonstrated that linker length variations as small as 2–3 EO units can shift degradation efficiency (DC₅₀) by >10-fold for a given target–ligase pair [1]. The PEG₇ length thus represents a non-substitutable parameter space: for target proteins where optimal ternary complex geometry requires an inter-ligand distance of ~30–35 Å, neither the shorter nor longer commercially available bis-maleimide PEG linkers serve as functional replacements.

PROTAC linker design Ternary complex formation Linker length optimization Ubiquitin-proteasome system

Procurement-Validated Application Scenarios for 1,1'-(3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diyl)bis(1H-pyrrole-2,5-dione)


PROTAC Development Requiring Intermediate (~30 Å) Inter-Ligand Distance

When designing PROTAC molecules for targets where the E3 ligase binding site and the target protein binding site are separated by an estimated 25–35 Å, the PEG₇ spacer of this compound provides the optimal tether length. Shorter PEG₂/PEG₃ linkers (~15–18 Å) will fail to bridge the two binding sites, while longer PEG₁₁/PEG₁₂ linkers (~48+ Å) introduce excessive conformational entropy that reduces ternary complex stability. The discrete molecular weight ensures consistent linker geometry across every PROTAC molecule in a synthesis batch, a critical requirement for establishing reproducible structure–activity relationships .

Protein–Protein Interaction Mapping via Chemical Crosslinking Mass Spectrometry (XL-MS)

Crosslinking mass spectrometry workflows require crosslinkers with defined spacer arm lengths to serve as molecular rulers for distance constraints in protein structure modeling. The ~30.2 Å spacer arm of PEG₇ bis-maleimide provides a mid-range distance constraint that complements shorter BM(PEG)₂ (14.7 Å) and longer bis-MAL-dPEG®₁₁ (48.7 Å) crosslinkers. Using a panel of crosslinkers with systematically varied spacer lengths enables triangulation of inter-residue distances and improves the accuracy of computational protein docking models. The thiol specificity (maleimide–cysteine) further simplifies data analysis by restricting crosslinks to cysteine-containing sites .

Antibody–Drug Conjugate (ADC) Linker with Intermediate Hydrophilicity and Defined Stoichiometry

In ADC design, the linker must balance sufficient hydrophilicity to maintain conjugate solubility against excessive PEG length that can impede cellular uptake or increase immunogenicity risk. The PEG₇ spacer, with 7 EO units, resides in the empirically validated hydrophilicity sweet spot (4–24 EO units ) while remaining compact enough to avoid the anti-PEG antibody recognition associated with longer PEG chains (>12 EO units). The discrete, single-molecular-weight nature of the compound ensures that every antibody molecule in a conjugation batch carries linkers with identical spacer length—a critical quality attribute for regulatory CMC (Chemistry, Manufacturing, and Controls) documentation .

Hemoglobin-Based Oxygen Carrier (HBOC) Crosslinking with Controlled Subunit Geometry

1,23-Bis(maleimido)heptaethyleneglycol has been specifically employed in the preparation of hemoglobin-based oxygen carriers, where precise inter-subunit crosslinking is required to stabilize the hemoglobin tetramer against dissociation while maintaining cooperative oxygen binding . The PEG₇ spacer length (~30 Å) is well-matched to the distance between accessible cysteine residues (e.g., β-Cys93) on adjacent hemoglobin subunits. Shorter crosslinkers risk constraining the quaternary conformational changes essential for allosteric oxygen release, while longer crosslinkers permit excessive subunit motion that compromises circulatory half-life. The hydrophilic PEG spacer further prevents the conjugate aggregation observed with aliphatic-chain crosslinkers .

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